N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide
Overview
Description
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide is a complex organic compound characterized by the presence of multiple methoxy groups and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions may vary, but often involve stirring without solvent at elevated temperatures or using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also involve the use of automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of methoxy and cyano groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile
- 3,4-Dimethoxyphenethylamine
Uniqueness
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-25(9-8-15-6-7-18(27-2)19(10-15)28-3)14-22(26)24-17-12-21(30-5)20(29-4)11-16(17)13-23/h6-7,10-12H,8-9,14H2,1-5H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERAWAOYUIGVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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